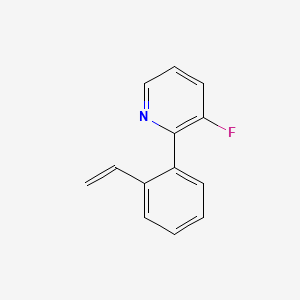

3-Fluoro-2-(2-vinylphenyl)pyridine

Description

Significance of Fluorine in Organic Synthesis and Applied Chemical Sciences

The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern organic synthesis. numberanalytics.com Fluorine's high electronegativity (3.98 on the Pauling scale) and the strength of the carbon-fluorine bond (approximately 485 kJ/mol) impart unique and powerful characteristics to organofluorine compounds. numberanalytics.com These properties include enhanced thermal and chemical stability, increased lipophilicity, and improved bioavailability. numberanalytics.comnumberanalytics.com

The strategic incorporation of fluorine can dramatically alter the physical, chemical, and biological properties of a molecule. numberanalytics.com For instance, in pharmaceuticals, fluorination can lead to improved efficacy and reduced metabolic degradation of drugs. numberanalytics.com It is estimated that approximately one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org In materials science, fluorinated compounds are used to create polymers with enhanced thermal stability and chemical resistance. numberanalytics.comlew.ro The development of new fluorination methods remains a vibrant area of research, aiming for greater efficiency, selectivity, and sustainability. numberanalytics.com

Strategic Role of Pyridine (B92270) Scaffolds as Heterocyclic Building Blocks in Advanced Chemical Syntheses

Pyridine and its derivatives are fundamental heterocyclic building blocks in organic chemistry. nih.gov As an isostere of benzene, the pyridine ring is a key component in over 7,000 existing drug molecules and is a precursor for many pharmaceuticals and agrochemicals. rsc.orgrsc.org The nitrogen atom in the pyridine ring can significantly influence a molecule's biological activity and improve its water solubility, a desirable trait for pharmaceutical applications. nih.govrsc.org

Pyridine scaffolds are found in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. nih.gov In medicinal chemistry, these scaffolds are considered "privileged structures" due to their ability to bind to a diverse range of biological targets. dovepress.com Consequently, pyridine derivatives are used as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among other therapeutic applications. rsc.orgdovepress.com The continuous development of synthetic methods for functionalizing pyridine rings underscores their importance in drug discovery and materials science. nih.gov

Synthetic Utility and Architectural Impact of Vinylphenyl Moieties in Complex Organic Structures

Vinyl-substituted aromatic compounds, or vinylarenes, are versatile intermediates in organic synthesis. The vinyl group serves as a handle for a wide array of chemical transformations, including polymerization, cross-coupling reactions, and various cycloadditions. nih.govresearchgate.net These reactions allow for the construction of complex molecular architectures from relatively simple starting materials. researchgate.net

The vinylphenyl moiety, specifically, can be involved in reactions such as the Diels-Alder reaction, which can trigger ring-opening of strained rings, and can be used in the synthesis of functionalized phenanthrenes. nih.gov The ability of the vinyl group to participate in such a diverse range of reactions makes it a valuable component in the design of new materials and biologically active compounds. nih.gov

Current Research Trajectories in the Field of Complex Fluorinated Aromatic Systems

Current research in the field of complex fluorinated aromatic systems is focused on several key areas. A major challenge is the development of sustainable and selective fluorination methods to overcome the environmental impact of traditional techniques. numberanalytics.com Achieving high regioselectivity and chemoselectivity, especially in complex aromatic substrates, remains a significant hurdle. numberanalytics.com

The design of new catalysts that can mediate fluorination reactions under mild conditions is an area of intense investigation. numberanalytics.com Advances in this area are expected to have a substantial impact on various industries. In pharmaceuticals, the development of novel fluorinated drugs with improved efficacy and safety profiles is a primary goal. numberanalytics.comresearchgate.net In materials science, the creation of new fluorinated materials with unique electronic and optical properties is a burgeoning field of research. numberanalytics.comnumberanalytics.com The synthesis of perfluoroarenes, where all hydrogen atoms on an aromatic ring are replaced by fluorine, represents an extreme target in this research area, promising materials with exceptional properties. researchgate.net

Data for 3-Fluoro-2-(2-vinylphenyl)pyridine

| Property | Value | Source |

| CAS Number | 2383048-48-2 | hoffmanchemicals.com |

| Molecular Formula | C13H10FN | hoffmanchemicals.com |

| Molecular Weight | 199.23 g/mol | hoffmanchemicals.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H10FN |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

2-(2-ethenylphenyl)-3-fluoropyridine |

InChI |

InChI=1S/C13H10FN/c1-2-10-6-3-4-7-11(10)13-12(14)8-5-9-15-13/h2-9H,1H2 |

InChI Key |

SNRWRMDLYDHXTO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1C2=C(C=CC=N2)F |

Origin of Product |

United States |

Mechanistic Investigations of Key Transformations Involving 3 Fluoro 2 2 Vinylphenyl Pyridine Scaffolds

Detailed Reaction Mechanisms in C-C Bond Forming Processes

The construction of the 3-fluoro-2-(2-vinylphenyl)pyridine backbone and its subsequent functionalization often rely on powerful C-C bond-forming reactions, predominantly catalyzed by transition metals.

Catalytic Cycles of Palladium and Other Transition Metal Systems in Cross-Coupling and C-H Activation

Palladium-catalyzed cross-coupling reactions are central to the synthesis of biaryl compounds, including the 2-phenylpyridine (B120327) core. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a widely used method. acs.orgresearchgate.net The catalytic cycle for the formation of a 2-arylpyridine via a Suzuki-Miyaura reaction, for instance between a 2-halopyridine and a phenylboronic acid, is generally understood to proceed through a series of well-defined steps as shown in Table 1. acs.orggoogle.com

Table 1: General Catalytic Cycle of the Suzuki-Miyaura Reaction

| Step | Description |

| Oxidative Addition | A Pd(0) species inserts into the carbon-halogen bond of the 2-halopyridine, forming a Pd(II) intermediate. This step is often rate-determining. |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires activation of the boronic acid with a base. researchgate.net |

| Reductive Elimination | The two organic fragments on the palladium center couple and are eliminated from the metal, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst. |

In addition to traditional cross-coupling, direct C-H activation has emerged as a powerful, atom-economical strategy. For 2-phenylpyridine scaffolds, transition metals like palladium, rhodium, and copper can catalyze the functionalization of the C-H bond at the ortho-position of the phenyl ring. wikipedia.orgorganic-chemistry.org These reactions often proceed through a concerted metalation-deprotonation mechanism, where a carboxylate or another ancillary ligand assists in the C-H bond cleavage. wikipedia.org

Understanding Ligand Effects on Reactivity, Regioselectivity, and Enantioselectivity

The choice of ligand coordinated to the metal center is paramount in controlling the outcome of cross-coupling and C-H activation reactions. Ligands can influence the reaction's rate, selectivity, and even whether a reaction proceeds at all.

In the context of Suzuki-Miyaura couplings of dihalopyridines, the ligand can dictate which halide is substituted. For example, in the coupling of 2,4-dichloropyridines, the use of a bulky monophosphine ligand like QPhos can favor coupling at the C4 position, overriding the intrinsic electronic preference for reaction at the C2 position. In contrast, diphosphine ligands such as dppf tend to promote the conventional C2-selective coupling. wikipedia.org The steric and electronic properties of the ligand play a crucial role in determining the site-selectivity. libretexts.org Generally, electron-rich and sterically demanding phosphines can lead to unusual selectivities. libretexts.org

The effect of ligands on the stereochemical outcome of reactions is also significant. In Suzuki-Miyaura couplings involving Z-alkenyl halides, the choice of palladium ligand can control the extent of Z-to-E isomerization. For instance, Pd(P(o-Tol)3)2 has been shown to be effective in preserving the Z-olefin geometry. rsc.org This control is critical for the synthesis of stereochemically defined molecules.

Mechanistic Pathways of Fluorination Reactions

The introduction of the fluorine atom at the 3-position of the pyridine (B92270) ring is a key synthetic step. The mechanisms of such fluorination reactions can be complex and varied.

SNAr Mechanism Continuum and Transition State Analysis in Fluoropyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine onto an aromatic ring. nih.govacsgcipr.org In this reaction, a nucleophilic fluoride (B91410) source displaces a leaving group (such as a chloro or nitro group) on an electron-deficient aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex as an intermediate. nih.gov

However, the nature of the transition state can exist on a continuum. For highly activated substrates and good leaving groups, the reaction may proceed through a single, concerted step. youtube.com The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen and the nature of other substituents on the ring. For 2-halopyridines, the reactivity towards some nucleophiles follows the order F > Cl > Br > I, suggesting that the first step (nucleophilic attack) is rate-determining, as fluorine's high electronegativity makes the carbon center more electrophilic. youtube.com For other nucleophiles, the order can be reversed, indicating that the second step (leaving group departure) is rate-limiting. youtube.com The synthesis of 3-fluoropyridines via SNAr is often challenging due to the lower activation at this position compared to the 2- and 4-positions. nih.govrsc.org

Radical Intermediates and Hydrogen Atom Transfer Processes in Fluorination

Radical fluorination offers an alternative pathway for the synthesis of fluorinated aromatics. wikipedia.orgresearchgate.net These reactions involve the generation of a carbon-centered radical which then reacts with a fluorine source. wikipedia.org Various methods exist for generating the radical intermediate, including decarboxylation, C-H activation, and from boronic acid derivatives. wikipedia.org

Electrophilic N-F fluorinating agents like Selectfluor can act as fluorine atom transfer agents to radical intermediates. mdpi.com Another approach involves the C-H fluorination of pyridines using AgF2, which is proposed to proceed through a radical fluorine-atom transfer pathway initiated by the coordination of the pyridine to the silver salt. nih.govresearchgate.net More recently, pyridine N-oxyl radicals have been shown to promote C-H fluorination in water via a single-electron transfer (SET) process, highlighting the role of radical intermediates in these transformations. rsc.org

Mechanistic Insights into the Reactivity and Transformations of the Vinyl Moiety

The vinyl group in the this compound scaffold is a versatile handle for further synthetic elaborations. Its reactivity is dominated by addition reactions and transition metal-catalyzed processes.

The Heck reaction, which couples an organic halide with an alkene, is a cornerstone of vinyl group transformations. wikipedia.orgorganic-chemistry.org The reaction of an aryl halide with the vinyl group of a styrene (B11656) derivative, for example, proceeds via a well-established palladium catalytic cycle. This cycle involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination and insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step forms the new C-C double bond and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. wikipedia.orgmdpi.com

Olefin metathesis provides another powerful tool for modifying the vinyl group. Ruthenium-based catalysts, such as the Grubbs catalysts, can facilitate ring-closing metathesis (RCM) of dienes containing a vinyl fluoride moiety, leading to the formation of fluorinated cyclic compounds. researchgate.netresearchgate.net

Furthermore, the vinyl group can undergo a variety of addition reactions. Dihydroxylation, for instance, can be achieved with either syn- or anti-stereoselectivity depending on the reagents used. Syn-dihydroxylation can be accomplished using osmium tetroxide or cold potassium permanganate, proceeding through a cyclic manganate (B1198562) or osmate ester intermediate. libretexts.orgyoutube.comyoutube.comkhanacademy.org Anti-dihydroxylation can be achieved by epoxidation of the double bond followed by acid-catalyzed ring-opening. youtube.com

Table 2: Summary of Mechanistic Pathways

| Transformation | Key Mechanistic Steps | Relevant Reagents/Catalysts |

| Suzuki-Miyaura Coupling | Oxidative addition, transmetalation, reductive elimination | Pd catalysts (e.g., Pd(PPh3)4), phosphine (B1218219) ligands, base |

| C-H Activation | Concerted metalation-deprotonation | Pd(OAc)2, Rh(III) catalysts, Cu(II) carboxylates |

| SNAr Fluorination | Nucleophilic addition, elimination (Meisenheimer complex) | KF, CsF, phase-transfer catalysts |

| Radical Fluorination | Radical generation, fluorine atom transfer | AgF2, Selectfluor, photoredox catalysts |

| Heck Reaction | Oxidative addition, alkene insertion, β-hydride elimination | Pd(OAc)2, phosphine ligands, base |

| Olefin Metathesis | Formation of metallacyclobutane intermediate | Grubbs catalysts (Ru-based) |

| Syn-Dihydroxylation | Formation of cyclic manganate/osmate ester | OsO4, KMnO4 (cold, basic) |

| Anti-Dihydroxylation | Epoxidation, acid-catalyzed ring opening | Peroxy acids (e.g., mCPBA), H3O+ |

Olefin Metathesis Mechanisms and Pathways

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org The most widely accepted mechanism for transition metal-catalyzed olefin metathesis is the Chauvin mechanism. wikipedia.orguwindsor.ca This mechanism proceeds through a [2+2] cycloaddition of an alkene to a metal alkylidene complex, forming a metallacyclobutane intermediate. wikipedia.orglibretexts.org This intermediate can then undergo cycloreversion to yield new alkene and alkylidene products. wikipedia.org

In the context of this compound, the presence of the nitrogen-containing heteroaromatic ring can significantly influence the metathesis reaction. The nitrogen atom of the pyridine ring can coordinate to the metal catalyst, potentially leading to catalyst deactivation. beilstein-journals.org However, the electronic and steric properties of the substituents on the pyridine ring can mitigate this effect. For instance, electron-withdrawing groups or bulky substituents near the nitrogen atom can decrease its basicity and hinder its coordination to the catalyst, thereby allowing the metathesis reaction to proceed. beilstein-journals.org

Cross-metathesis (CM) is a valuable application of olefin metathesis for the synthesis of complex molecules. akshatrathi.com In reactions involving vinylpyridines, the choice of catalyst and reaction conditions is crucial to overcome potential catalyst deactivation. For example, successful cross-metathesis has been achieved between 3-vinylpyridine (B15099) and other alkenes by using a large excess of the alkene partner or by employing specific ruthenium-based catalysts like Grubbs' catalysts, which are known for their functional group tolerance. beilstein-journals.orgorganic-chemistry.org

The general catalytic cycle for olefin metathesis, based on the Chauvin mechanism, is depicted below:

Initiation: The active catalyst, a metal alkylidene complex, reacts with the vinyl group of the substrate.

[2+2] Cycloaddition: The alkene coordinates to the metal, and a [2+2] cycloaddition occurs to form a metallacyclobutane intermediate.

Cycloreversion: The metallacyclobutane ring breaks to release a new alkene product and a new metal alkylidene complex.

Propagation: The new metal alkylidene complex can then react with another alkene molecule, continuing the catalytic cycle.

| Step | Description | Key Intermediates |

|---|---|---|

| Initiation | Formation of the active catalyst and its initial reaction with the olefin. | Metal alkylidene complex |

| [2+2] Cycloaddition | Formation of a four-membered ring intermediate between the metal alkylidene and the olefin. wikipedia.orglibretexts.org | Metallacyclobutane |

| Cycloreversion | Breakdown of the metallacyclobutane to yield the product and regenerate a metal alkylidene. wikipedia.org | New alkene and new metal alkylidene |

| Propagation | The regenerated metal alkylidene continues the catalytic cycle with another olefin molecule. | - |

Cycloaddition Reactions (e.g., [4+1] Cycloaddition for related systems)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. While direct information on [4+1] cycloaddition involving this compound is scarce, examining related systems provides valuable mechanistic insights. nih.gov A notable example is the dinickel-catalyzed [4+1] cycloaddition of 1,3-dienes with a vinylidene equivalent. nih.gov

The proposed mechanism for this type of reaction can involve either a direct [4+1] cycloaddition or a tandem [2+1] cycloaddition followed by a 1,3-rearrangement. nih.gov Distinguishing between these pathways is a key aspect of mechanistic investigations. In some cases, a stepwise pathway involving migratory insertion and reductive elimination is favored. nih.gov

For instance, in the context of a dinickel-catalyzed system, the reaction between a 1,1-dichloroalkene and a diene proceeds in the presence of a reducing agent like zinc. nih.gov The reaction stoichiometry can be crucial, with excess of the nickel complex sometimes required to act as a chloride abstractor, facilitating the catalytic cycle. nih.gov

Another relevant area is the Rh(I)-catalyzed [4+3]/[4+1] cycloaddition of diene-vinylcyclopropanes with carbon monoxide, which leads to the formation of complex polycyclic skeletons. pku.edu.cn Computational studies on such reactions have been instrumental in elucidating the reaction pathways and understanding the factors that control the selectivity between different cycloaddition modes. pku.edu.cn These studies can help predict the feasibility and outcome of similar reactions with substrates like this compound.

| Reaction Type | Key Mechanistic Feature | Example System |

|---|---|---|

| [4+1] Cycloaddition | Formation of a five-membered ring from a four-atom and a one-atom component. nih.gov | Dinickel-catalyzed reaction of dienes and vinylidenes. nih.gov |

| [4+3] Cycloaddition | Formation of a seven-membered ring from a four-atom and a three-atom component. pku.edu.cn | Rh(I)-catalyzed reaction of diene-vinylcyclopropanes. pku.edu.cn |

| [3π + 2σ] Cycloaddition | A radical-catalyzed reaction involving a three-π-electron system and a two-σ-electron system. | Pyridine-boryl radical-catalyzed reaction of vinyl azides with bicyclo[1.1.0]butanes. chemrxiv.org |

Theoretical Studies on Reaction Energetics and Rate-Determining Steps

Theoretical studies, particularly those employing density functional theory (DFT), are invaluable for understanding the intricate details of reaction mechanisms. These computational methods allow for the calculation of reaction energetics, the identification of transition states, and the determination of rate-determining steps. researchgate.net

In the context of reactions involving fluorinated pyridines, computational studies can elucidate the effects of the fluorine substituent on reactivity. Fluorine's high electronegativity can influence the electronic properties of the pyridine ring, affecting its interaction with metal catalysts and other reactants. DFT calculations have been used to study the mechanism of Pd-catalyzed fluorination of cyclic vinyl triflates, revealing how additives can alter the reaction pathway and improve selectivity. chemrxiv.org

Furthermore, computational investigations can predict the feasibility of different reaction pathways. For example, in the study of pyridinium (B92312) ylide-mediated cycloadditions, the artificial-force-induced reaction (AFIR) method was used to systematically search for possible desired and undesired reaction pathways. researchgate.net This approach allows for the in silico screening of reactants and conditions to optimize reaction outcomes.

The energy barriers for different steps in a reaction mechanism can be calculated to identify the rate-determining step. For instance, in a Rh-catalyzed [4+3]/[4+1] cycloaddition, calculations showed that the relative energies of the transition states for the competing pathways determine the product selectivity. pku.edu.cn Similarly, studies on the fluorination of aryl iodides have used DFT to compare the energetics of competing nucleophilic substitution and aryne formation pathways. researchgate.net

| Computational Method | Information Obtained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energetics, transition state structures, energy barriers. researchgate.net | Predicting reactivity and selectivity in metathesis and cycloaddition reactions. |

| Artificial-Force-Induced Reaction (AFIR) | Systematic search of reaction pathways. researchgate.net | Identifying potential side reactions and optimizing reaction conditions. |

| Ab initio calculations | Detailed mechanism of cycloaddition reactions. pku.edu.cn | Understanding the role of the fluorine substituent and the pyridine nitrogen in controlling reaction outcomes. |

Advanced Characterization and Spectroscopic Analysis of 3 Fluoro 2 2 Vinylphenyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. For 3-Fluoro-2-(2-vinylphenyl)pyridine, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

One-dimensional NMR spectra provide the initial, fundamental data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenyl ring, and the vinyl group. The protons on the pyridine ring will appear as complex multiplets, influenced by both proton-proton and proton-fluorine couplings. The four protons of the phenyl ring will also present as multiplets in the aromatic region. The vinyl group will exhibit three distinct signals: a doublet of doublets for the proton on the carbon attached to the phenyl ring, and two separate signals for the terminal geminal protons, all in the characteristic olefinic region.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display 13 distinct carbon signals, corresponding to the 13 carbon atoms in the molecule. The carbon atom bonded to the fluorine (C3) will appear as a doublet with a large coupling constant (¹JCF), a hallmark of direct C-F bonds. The chemical shifts of the other pyridine and phenyl carbons will also be influenced by the electronegative fluorine atom and the vinyl substituent.

¹⁹F NMR: As fluorine has a 100% abundant spin-½ nucleus (¹⁹F), ¹⁹F NMR is a highly sensitive and invaluable tool. nih.gov It provides a direct window into the electronic environment of the fluorine atom. thermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to show a single primary signal, and its chemical shift is highly sensitive to the molecular structure. huji.ac.il This technique is particularly powerful for assessing isomeric purity, as positional isomers (e.g., 4-fluoro or 5-fluoro analogs) would exhibit significantly different ¹⁹F chemical shifts, allowing for their easy detection and quantification. nih.govthermofisher.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift ranges and known substituent effects for fluoropyridine and styrene (B11656) fragments.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Coupling |

|---|---|---|---|

| Pyridine H4 | ~7.4-7.6 | ~124-126 | ddd (¹H) / d (¹³C, JCF) |

| Pyridine H5 | ~7.2-7.4 | ~139-141 | m (¹H) / d (¹³C, JCF) |

| Pyridine H6 | ~8.4-8.6 | ~147-149 | dd (¹H) / d (¹³C, JCF) |

| Vinyl -CH= | ~6.8-7.0 | ~135-137 | dd (¹H) / CH (¹³C) |

| Vinyl =CH₂ (trans) | ~5.7-5.9 | ~115-117 | dd (¹H) / CH₂ (¹³C) |

| Vinyl =CH₂ (cis) | ~5.3-5.5 | dd (¹H) / CH₂ (¹³C) | |

| Phenyl H3' to H6' | ~7.3-7.6 | ~127-138 | m (¹H) / CH (¹³C) |

| Pyridine C2 | - | ~155-158 (d) | d (JCF) |

| Pyridine C3 | - | ~158-162 (d) | d (¹JCF) |

| Phenyl C1'/C2' | - | ~135-140 | Quaternary C |

While 1D NMR suggests the presence of the core functional groups, 2D NMR experiments are necessary to piece them together and confirm the exact connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between adjacent protons on the pyridine ring (e.g., H4-H5, H5-H6) and on the phenyl ring, as well as the couplings within the vinyl system (-CH= to =CH₂). This helps in assigning protons within the same spin system. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Correlation): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

A correlation from the pyridine proton H6 to the phenyl carbon C1', confirming the connection between the two rings.

Correlations from the vinyl proton (-CH=) to the phenyl carbons C1' and C2', confirming the position of the vinyl group on the phenyl ring.

Correlations from pyridine protons to the fluorinated carbon (C3) and vice versa, further solidifying the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are J-coupled. It provides crucial insights into the molecule's preferred three-dimensional conformation, particularly the relative orientation (dihedral angle) of the pyridine and phenyl rings.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. mdpi.comnih.gov

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by strong absorptions corresponding to the various bond vibrations. Key expected bands include C-H stretching from the aromatic rings and vinyl group (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations from the aromatic rings (~1400-1600 cm⁻¹), and a strong C-F stretching band (~1000-1300 cm⁻¹). The out-of-plane C-H bending vibrations (~750-900 cm⁻¹) can also provide information about the substitution pattern of the aromatic rings.

FT-Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring stretching vibrations typically give strong Raman signals. The C=C vinyl stretch (~1620-1640 cm⁻¹) is also expected to be a prominent feature.

Table 2: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique Expectation |

|---|---|---|

| 3100-3000 | Aromatic and Vinyl C-H Stretch | Medium (FT-IR), Strong (FT-Raman) |

| 1640-1620 | Vinyl C=C Stretch | Medium (FT-IR), Strong (FT-Raman) |

| 1600-1400 | Aromatic C=C and C=N Ring Stretch | Strong (FT-IR), Strong (FT-Raman) |

| 1300-1000 | C-F Stretch | Strong (FT-IR) |

| 990-910 | Vinyl =C-H Out-of-Plane Bend | Strong (FT-IR) |

| 900-750 | Aromatic C-H Out-of-Plane Bend | Strong (FT-IR) |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Accurate Mass Determination: Using high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, the exact mass of the molecular ion can be determined with high precision (typically to four decimal places). nih.gov For this compound (C₁₃H₁₀FN), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 200.0870. This accurate mass measurement confirms the elemental composition, ruling out other formulas with the same nominal mass.

Fragmentation Pattern: In electron ionization (EI) or tandem mass spectrometry (MS/MS), the molecule is fragmented in a reproducible manner. uvic.ca The analysis of these fragments helps to confirm the connectivity of the structural units. Expected fragmentation pathways for this compound could include:

Loss of a vinyl group (C₂H₃•, -27 Da).

Loss of an HF molecule (-20 Da).

Cleavage of the C-C bond between the pyridine and phenyl rings, leading to fragments corresponding to the fluoropyridinyl cation or the vinylphenyl cation.

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR determines the structure in solution, X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state, assuming a suitable single crystal can be grown. frontiersin.org This technique yields precise measurements of bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would:

Confirm the connectivity and planarity of the aromatic rings.

Determine the dihedral angle between the pyridine and phenyl rings, which is a key conformational parameter.

Reveal intermolecular interactions in the crystal lattice, such as pi-stacking or hydrogen bonding, which govern the solid-state packing. frontiersin.org

Although no public crystal structure for this specific compound is currently available, analysis of related fluorinated biaryl compounds demonstrates the power of this method for absolute structural proof. nih.gov

Advanced Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatography is essential for separating the target compound from starting materials, byproducts, and isomers, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing non-volatile organic compounds. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would likely be effective for separating this compound from impurities. The development of a robust HPLC method is crucial for controlling the purity of synthetic intermediates, especially for separating positional isomers which can have different biological activities and toxicities. nih.gov

Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is an excellent tool for purity assessment. The retention time is a characteristic of the compound under specific conditions, and the peak area provides a quantitative measure of its concentration. GC-MS is particularly powerful as it provides both chromatographic separation and mass spectrometric identification of each component in a mixture.

Theoretical and Computational Studies on 3 Fluoro 2 2 Vinylphenyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world that governs molecular behavior. For 3-Fluoro-2-(2-vinylphenyl)pyridine, these methods can elucidate the complex interplay between its constituent parts: the electron-deficient pyridine (B92270) ring, the electronegative fluoro substituent, and the π-conjugated vinylphenyl group.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry—by finding the minimum energy on the potential energy surface. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.netresearchgate.net

The optimization process would likely reveal a non-planar structure, with a specific dihedral angle between the pyridine and phenyl rings due to steric hindrance between the hydrogen atoms on the adjacent rings and the vinyl group. The energy landscape can be explored by systematically rotating the bond connecting the two rings to identify the global minimum energy conformer and any rotational barriers.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value | Description |

| C(pyridine)-C(phenyl) Bond Length | 1.48 Å | Single bond connecting the two aromatic rings. |

| C-F Bond Length | 1.35 Å | Bond between the pyridine ring and the fluorine atom. |

| C=C (vinyl) Bond Length | 1.34 Å | Double bond of the vinyl substituent. |

| Dihedral Angle (Pyridine-Phenyl) | ~45-55° | The twist angle between the planes of the two rings. |

| C-C-N Bond Angle (in pyridine) | ~123° | Angle within the pyridine ring adjacent to the substituents. |

Note: These are illustrative values typical for such structures and would be precisely determined in a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals are crucial for predicting how a molecule will react.

The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.commalayajournal.org

The LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor. youtube.commalayajournal.org

For this compound, the HOMO is expected to be localized primarily on the more electron-rich vinylphenyl moiety, particularly the vinyl group and the phenyl ring. In contrast, the LUMO is anticipated to be centered on the electron-deficient 3-fluoropyridine (B146971) ring, which is rendered electrophilic by the electronegative nitrogen and fluorine atoms. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. malayajournal.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -5.85 | Vinylphenyl group | Site for electrophilic attack |

| LUMO | -1.10 | 3-Fluoropyridine ring | Site for nucleophilic attack |

| HOMO-LUMO Gap | 4.75 | Entire Molecule | Indicates high kinetic stability |

Note: Values are illustrative. The precise energies and localizations would be determined by a quantum chemical calculation.

The substituents dramatically influence the electronic properties of the pyridine ring.

Fluoro Substituent: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the pyridine ring, making it more electrophilic and less susceptible to electrophilic aromatic substitution but more reactive towards nucleophiles. nih.gov

Vinylphenyl Substituent: The vinylphenyl group's effect is more complex. The phenyl ring itself is generally electron-withdrawing by induction. However, the entire vinylphenyl group, with its extended π-system, can potentially engage in resonance (mesomeric effects). Depending on the reaction type, it can influence the electron distribution across the entire molecule. The vinyl group, in particular, provides a site of high electron density (a π-bond) that can participate in various reactions.

Together, these substituents create a complex electronic profile. The fluorine atom deactivates the pyridine ring towards electrophiles while activating it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the fluorine. nih.gov The vinylphenyl group at position 2 introduces steric bulk and a reactive vinyl functional group.

Mechanistic Modeling and Transition State Characterization in Catalytic Processes

Computational modeling is invaluable for elucidating complex reaction mechanisms, especially in catalysis. nih.gov For a molecule like this compound, one could model various catalytic transformations, such as a Heck coupling or a metathesis reaction at the vinyl group, or a C-H activation/functionalization at one of the aromatic rings.

Using DFT, chemists can map the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. nih.gov For instance, in a hypothetical palladium-catalyzed cross-coupling reaction at the vinyl group, calculations could:

Model the oxidative addition of the catalyst to a reaction partner.

Characterize the structure of the resulting organometallic intermediate involving the pyridine compound.

Locate the transition state for the key bond-forming (migratory insertion or reductive elimination) step.

Confirm that the calculated energy barrier is consistent with experimental reaction conditions.

This detailed modeling provides insights that are difficult to obtain experimentally, helping to optimize catalyst design and reaction conditions. nih.gov

Prediction and Validation of Spectroscopic Properties through Computational Methods (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can accurately predict various spectroscopic properties, which is crucial for structure verification. nih.gov

NMR Chemical Shifts: By employing methods like the Gauge-Invariant Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netnih.gov These predicted shifts, when compared to experimental spectra, can confirm the proposed structure. The calculations are sensitive to the molecule's conformation, and achieving good agreement often requires averaging over low-energy conformers. nih.gov

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic excitation energies, which correspond to UV-Vis absorption spectra. nih.gov The calculations can identify the primary electronic transitions (e.g., π → π* transitions within the aromatic systems) and predict the maximum absorption wavelengths (λmax). For this compound, transitions involving the extended conjugation between the vinyl group and the phenyl ring, as well as transitions involving the pyridine ring, would be expected.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Notes |

| ¹H NMR | Chemical Shift (δ) | 7.0-8.5 ppm | Aromatic and vinyl protons in distinct regions. |

| ¹³C NMR | Chemical Shift (δ) | 110-160 ppm | Carbons attached to F and N would be significantly shifted. |

| ¹⁹F NMR | Chemical Shift (δ) | -110 to -130 ppm | Typical range for a fluoro-substituted pyridine. |

| UV-Vis | λmax | ~250 nm, ~285 nm | Expected π → π* transitions for the conjugated system. |

Note: These values are illustrative and depend heavily on the specific computational method and solvent model used.

Conformational Analysis and Investigation of Intramolecular and Intermolecular Interactions

Conformational Analysis: The key flexible bond in this compound is the single bond connecting the pyridine and phenyl rings. Rotation around this bond gives rise to different conformers. A potential energy surface scan, performed computationally, can identify the dihedral angle corresponding to the most stable conformer (energy minimum) and the rotational energy barriers (transition states). researchgate.netresearchgate.net Steric clash between the substituents on the two rings is the dominant factor determining the preferred conformation.

Intramolecular and Intermolecular Interactions: While no strong intramolecular hydrogen bonds are expected in the monomer, weak C-H···F or C-H···N interactions might play a minor role in stabilizing certain conformations. Of greater potential importance are intermolecular interactions. The flat, electron-rich surfaces of the phenyl and pyridine rings make the molecule a candidate for π-stacking interactions, where two aromatic rings arrange themselves in a face-to-face or offset manner. These interactions are crucial in determining crystal packing in the solid state and aggregation behavior in solution. Computational analysis can quantify the strength of these interactions in a dimer or larger cluster of molecules.

Synthetic Applications and Derivative Chemistry of 3 Fluoro 2 2 Vinylphenyl Pyridine Scaffolds

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The presence of both a reactive vinyl group and a fluorinated pyridine (B92270) moiety makes 3-Fluoro-2-(2-vinylphenyl)pyridine a strategic starting material for constructing intricate molecular architectures.

Construction of Fluorinated Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyridines)

The synthesis of fluorinated heterocyclic compounds is an area of significant interest due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity in medicinal chemistry. The this compound scaffold, although not directly mentioned in the synthesis of pyrazolo[1,5-a]pyridines in the provided results, serves as an example of a fluorinated pyridine that can be a precursor to various heterocyclic systems.

A general approach to synthesizing fluorinated pyrazolo[1,5-a]pyrimidines involves the condensation of a fluorinated pyrazole (B372694) intermediate with various reagents. For instance, 3-amino-4-fluoropyrazole can be condensed with (hetero)aryl dimethylamino propenone or diethyl ethoxymethylenemalonate to form the pyrazolo[1,5-a]pyrimidine (B1248293) core. kuleuven.be Another method involves the direct fluorination of a pyrazolo[1,5-a]pyridine-3-carboxylate precursor using an electrophilic fluorinating agent like Selectfluor. documentsdelivered.comresearchgate.net

While direct examples using this compound for pyrazolo[1,5-a]pyridine (B1195680) synthesis were not found, the reactivity of its vinyl group and the potential for functionalization of the fluorinated pyridine ring suggest its applicability in constructing similar complex heterocyclic systems.

Synthesis of Polycyclic Aromatic Compounds and Fused Ring Systems

The vinyl group on the this compound scaffold is a key functional group for the construction of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. A relevant synthetic strategy involves the radical perfluoroalkylation of α-(biaryl-2-yl)vinyl azides, which leads to the formation of polyfluoroalkyl aza-PAHs. nih.gov In this process, the addition of a perfluoroalkyl radical to the vinyl azide (B81097) generates an iminyl radical that subsequently cyclizes with the adjacent aryl ring to form the fused polycyclic system. nih.gov This methodology highlights the potential of the vinylphenyl moiety in this compound to undergo cyclization reactions to form complex aromatic structures.

Development of Fluorinated Precursors for Diverse Synthetic Targets

The this compound molecule itself is a valuable fluorinated precursor for a wide array of synthetic targets. The fluorine atom can influence the reactivity of the pyridine ring, and the vinyl group provides a handle for various chemical modifications. Fluorinated pyridines, in general, are important building blocks in medicinal chemistry and materials science. For example, other fluorinated pyridine derivatives are used in the synthesis of pharmaceuticals and agrochemicals. ossila.comossila.com The presence of fluorine can significantly alter the physicochemical properties of the final molecules.

Ligand Design and Application in Homogeneous and Heterogeneous Catalysis

The pyridine nitrogen and the potential for introducing chirality make this compound and its derivatives attractive candidates for ligand design in catalysis.

Development of Chiral Ligands for Enantioselective Transformations

While no specific examples of chiral ligands derived directly from this compound were found in the search results, the general principles of chiral ligand design can be applied to this scaffold. The development of chiral ligands is crucial for enantioselective catalysis, which aims to produce a single enantiomer of a chiral product. chemrxiv.orgnih.gov The introduction of a chiral center, for instance, through asymmetric modification of the vinyl group or by incorporating a chiral substituent on the pyridine ring, could lead to novel chiral ligands. These ligands could then be used in various enantioselective transformations.

Design of Transition Metal Complexes for C-H Activation and Selective Functionalization

The pyridine nitrogen in this compound can coordinate to transition metals, forming complexes that can catalyze a variety of reactions, including C-H activation. nih.govnih.gov C-H activation is a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. nih.gov Transition metal complexes, particularly those of iridium and rhodium, have been shown to be effective in activating C-H bonds in pyridine-containing molecules. chemrxiv.orgrsc.org The fluorine substituent on the pyridine ring can influence the electronic properties of the metal center, potentially tuning the reactivity and selectivity of the catalyst. The development of such catalysts is of great interest for creating more efficient and sustainable chemical processes. beilstein-journals.org

Advanced Materials Science Applications Based on Molecular Architecture (Focus on structural integration and design principles)

The unique molecular architecture of this compound, which combines a fluorinated aromatic heterocycle with a reactive vinylphenyl group, makes it a promising scaffold for advanced materials. Fluorinated azaheterocycles are frequently integral components in the design of functional molecular materials. researchgate.net The inclusion of fluorine atoms can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics due to fluorine's high electronegativity. mdpi.com The pyridine ring itself introduces a dipole moment and specific coordination properties, while the vinyl group serves as a versatile handle for polymerization or post-functionalization, allowing the core structure to be integrated into larger, more complex systems. This strategic combination of features allows for the precise tuning of material properties based on targeted structural design.

The design of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs), hinges on the ability to tune the electronic, structural, and film-forming properties of molecules. sigmaaldrich.com The this compound scaffold offers several advantageous features for this purpose, particularly in the development of hole-transporting materials (HTMs).

Key design principles involve controlling the frontier molecular orbital levels (HOMO and LUMO) for efficient charge injection and transport, ensuring high thermal and morphological stability, and preventing detrimental intermolecular interactions that can lead to performance degradation. The electron-withdrawing nature of the 3-fluoropyridine (B146971) moiety can be used to lower the HOMO energy level of a material, which can improve its stability against oxidation and facilitate better energy level alignment with the emissive layer in an OLED device.

The vinyl group is a critical feature for materials design, providing a reactive site for creating polymeric or oligomeric structures. Polymerization of this group can lead to materials with improved film-forming capabilities and enhanced morphological stability compared to small molecules. Furthermore, the inherent non-coplanar twist between the pyridine and phenyl rings can be exploited. This steric hindrance can disrupt crystal packing and prevent strong π-π stacking, which is a common cause of aggregation-caused quenching (ACQ) of luminescence in the solid state. This structural control is a critical consideration in maintaining high emission efficiency in OLEDs.

Table 1: Design Considerations for Organic Electronic Materials Based on the this compound Scaffold

| Molecular Component | Role in Material Design | Desired Outcome |

| 3-Fluoropyridine Core | Introduces dipole moment; electron-withdrawing character. | Tuning of HOMO/LUMO energy levels; improved thermal and oxidative stability. |

| 2-Phenyl Group | Provides steric hindrance, leading to a twisted geometry. | Suppression of intermolecular aggregation; improved solubility and amorphous film formation. |

| Vinyl Group | Acts as a polymerizable or functionalizable handle. | Access to polymeric materials with good film-forming properties and enhanced stability. |

| Overall Conjugated System | Facilitates charge transport. | Creation of efficient hole-transporting pathways within the material. |

The substitution of fluorine atoms into aromatic cores is a powerful strategy in the molecular engineering of liquid crystals (LCs). It has been demonstrated that incorporating lateral fluoro-substituents can enhance the stability of tilted smectic phases and influence dielectric anisotropy. biointerfaceresearch.com Derivatives of 3-fluoropyridine are particularly noted for their application in liquid-crystal mixtures, where they can be used to create materials with specific and desirable mesomorphic behaviors. google.com

The design of liquid crystals based on the this compound scaffold would involve extending the molecular structure to create a more anisotropic, rod-like (calamitic) shape. This is typically achieved by attaching long, flexible alkyl or alkoxy chains to the aromatic core. The vinyl group on the phenyl ring provides a convenient point for such modifications via standard organic reactions.

The presence of the lateral fluorine atom is a key design element. It introduces a strong dipole moment perpendicular to the long axis of the molecule. This can lead to the formation of specific liquid crystalline phases, including ferroelectric smectic C* (SmC*) phases, which are of interest for display applications due to their fast switching times. google.com Research on related fluorinated pyridine and terphenyl systems shows that the position of fluorine substitution is critical for dictating the resulting mesophase. biointerfaceresearch.comgoogle.com For instance, certain 3-fluoropyridine derivatives have been shown to exhibit smectic A (SmA), nematic (N), and smectic C (Sc) phases. google.com The ability to control these phase transitions through molecular engineering is a central goal in the design of new LC materials.

Table 2: Liquid Crystalline Properties of an Exemplary 3-Fluoropyridine Derivative

| Compound | Phase Sequence and Transition Temperatures (°C) |

| 3-fluoro-5-octyloxy-2-(4-octyloxyphenyl)pyridine | X 51.3 (42.5) SA 50 N 69 I |

| 3-fluoro-5-octyloxy-2-(4-octyloxyphenyl)pyridine derivative analog | X 57 (48) Sc 49 SA 69 N 70 I |

Data sourced from patent literature. google.com X = Crystalline, SA = Smectic A, Sc = Smectic C, N = Nematic, I = Isotropic liquid. Values in parentheses may indicate monotropic transitions.

Applications in Bioorthogonal Chemistry and Chemical Biology Probe Design (Focus on synthetic accessibility and structural features for probe development)

Bioorthogonal chemistry involves the use of chemical reactions that can proceed within a living system without interfering with native biochemical processes. researchgate.net The design of chemical probes for studying biological systems relies on incorporating a reporter tag and a reactive handle for conjugation onto a scaffold that can be tailored for specific biological targets. The this compound structure possesses key features that make it a valuable scaffold for developing such probes.

The primary feature for bioorthogonal applications is the vinyl group . This functional group is synthetically accessible and can serve as a versatile reactive handle. While not a conventional bioorthogonal reactant itself, it can be readily transformed into one or participate in specific cycloaddition reactions. For example, the vinyl group can potentially be utilized in certain inverse-electron-demand Diels-Alder (IEDDA) reactions with highly reactive tetrazines, a cornerstone of bioorthogonal labeling. researchgate.net Fine-tuning the electronic properties of the dienophile can significantly alter reaction kinetics, a key consideration for achieving selectivity. researchgate.net

Beyond the vinyl group, the 3-fluoropyridine core itself is an excellent component for a chemical probe. The fluorine atom provides a unique spectroscopic signature. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool with a very low background signal in biological systems, allowing for clear detection and quantification of the probe. This makes the scaffold a potential candidate for developing ¹⁹F MRI contrast agents or tracer molecules. The stability of the C-F bond and the aromatic pyridine ring ensures that the probe remains intact within a biological environment.

Table 3: Features of the this compound Scaffold for Chemical Probe Design

| Structural Feature | Role in Probe Design | Potential Application |

| Vinyl Group | Reactive handle for bioconjugation. | Participation in bioorthogonal reactions (e.g., IEDDA with tetrazines) for labeling biomolecules. |

| Fluoropyridine Core | Stable scaffold with a unique spectroscopic reporter (¹⁹F). | Development of probes for ¹⁹F NMR spectroscopy or Magnetic Resonance Imaging (MRI). |

| Tunable Aromatic System | Allows for modification of physicochemical properties (e.g., solubility, lipophilicity). | Optimization of probe delivery, cellular uptake, and target specificity. |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes for 3-Fluoro-2-(2-vinylphenyl)pyridine

The future synthesis of this compound will likely pivot towards greener and more efficient methodologies that maximize atom economy. Traditional multi-step syntheses are often plagued by the use of hazardous reagents and the generation of significant waste. Modern synthetic strategies are expected to overcome these limitations.

A promising approach lies in the application of C-H activation reactions. researchgate.net Direct arylation of 3-fluoropyridine (B146971) with 2-vinylphenyl sources would eliminate the need for pre-functionalized starting materials, thereby reducing step counts and improving atom economy. Scandium-catalyzed C-H addition to olefins represents another atom-economical route for generating related substituted pyridines. organic-chemistry.org

Furthermore, multicomponent reactions, which allow the assembly of complex molecules from three or more starting materials in a single step, are highly desirable. nih.gov Developing a one-pot synthesis that combines a suitable fluorinated pyridine (B92270) precursor, a vinyl-containing building block, and a third component to construct the desired scaffold would be a significant advancement. Such strategies, possibly employing redox-neutral condensation reactions, would offer a modular and efficient pathway to a diverse range of substituted pyridines. organic-chemistry.org

Below is a table summarizing potential sustainable synthetic strategies:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Direct C-H Arylation | Reduced number of synthetic steps, high atom economy. researchgate.net | Development of selective and efficient catalysts for the C-H functionalization of 3-fluoropyridine. |

| Scandium-Catalyzed C-H Addition | High atom economy, compatibility with various olefins. organic-chemistry.org | Exploring the substrate scope with vinylphenyl derivatives and optimizing catalyst performance. |

| Multicomponent Reactions | High efficiency, molecular diversity from simple precursors. nih.gov | Designing novel reaction cascades that incorporate the this compound scaffold. |

| Redox-Neutral Condensations | Mild reaction conditions, broad functional group tolerance. organic-chemistry.org | Synergistic catalysis involving transition metals and organocatalysts for pyridine synthesis. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For the industrial-scale production of this compound, a shift from traditional batch processing to continuous flow chemistry is anticipated. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. beilstein-journals.orgnih.govtechnologynetworks.comacs.orgresearchgate.net

The integration of microwave-assisted heating with flow reactors has been shown to accelerate pyridine synthesis, suggesting a viable path for the rapid and efficient production of this compound. beilstein-journals.orgnih.govresearchgate.net Automated synthesis platforms, which combine flow chemistry with real-time monitoring and machine learning algorithms for optimization, will be instrumental in accelerating the discovery and scalable production of derivatives of this compound. These platforms enable high-throughput screening of reaction conditions and rapid identification of optimal synthetic routes.

Key areas for future research in this domain include:

Reactor Design: Development of customized flow reactors that can handle the specific reagents and reaction conditions required for the synthesis of this compound.

Process Analytical Technology (PAT): Implementation of in-line and on-line analytical techniques (e.g., NMR, IR, and mass spectrometry) for real-time monitoring and control of the synthesis process.

Automation and Optimization: Utilization of robotic systems and algorithms to automate the entire workflow from reagent preparation to product purification and analysis.

Exploration of Novel Reactivity Profiles and Catalytic Applications of the Vinylphenylpyridine Scaffold

The unique electronic properties of the this compound scaffold, arising from the interplay between the electron-withdrawing fluorine atom, the coordinating pyridine nitrogen, and the reactive vinyl group, suggest a wide range of potential applications in catalysis.

The pyridine nitrogen can act as a ligand for transition metals, enabling the use of this compound in homogeneous catalysis. The vinyl group, on the other hand, can participate in various polymerization and cross-coupling reactions. Palladium-catalyzed oxidative Heck coupling of vinyl pyridines with aryl boronic acids has been shown to produce aryl vinyl pyridine products, indicating a potential pathway for further functionalization. researchgate.netpsu.edu

Future research could focus on:

Ligand Development: Synthesizing metal complexes of this compound and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, and polymerization.

Organocatalysis: Investigating the potential of the pyridine moiety to act as an organocatalyst, for instance, in activating substrates through hydrogen bonding or as a Brønsted base. researchgate.net

Photoredox Catalysis: Utilizing the electronic properties of the scaffold in visible-light-mediated reactions. acs.orgnih.govibs.re.krnih.gov The pyridine N-oxide derivative, for example, could serve as a precursor for oxygen-centered radicals in C-H functionalization reactions. acs.orgnih.gov

Advancements in Stereoselective Synthesis of Chiral Derivatives and Their Applications

The presence of the vinyl group in this compound opens the door to the synthesis of chiral derivatives with potential applications in asymmetric catalysis and as active pharmaceutical ingredients. The development of stereoselective methods to functionalize the vinyl group is a key area for future exploration.

Enantioselective addition of prochiral radicals to vinylpyridines, mediated by cooperative photoredox and asymmetric catalysis, has been demonstrated for the synthesis of chiral γ-functionalized pyridines. acs.org This approach could be adapted to generate enantioenriched derivatives of this compound. Furthermore, stereoselective synthesis of vinylglycine derivatives from related starting materials has been achieved using organocopper reagents. rsc.org

Future research directions include:

Asymmetric Hydrogenation: Development of catalysts for the enantioselective hydrogenation of the vinyl group to produce chiral ethylphenylpyridine derivatives.

Chiral Ligand Synthesis: Using the chiral derivatives of this compound as ligands in asymmetric transition metal catalysis.

Biological Evaluation: Screening of the synthesized chiral compounds for biological activity, building on the importance of stereochemistry in drug design. nih.govdigitellinc.com

Computational Design of Functional Materials Incorporating the this compound Motif

Computational chemistry and materials modeling will play a crucial role in predicting the properties and guiding the synthesis of novel functional materials based on the this compound motif. Density functional theory (DFT) and other quantum chemical methods can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. emerginginvestigators.orgnih.gov

For instance, computational studies can help in:

Predicting Reactivity: Calculating reaction barriers and transition state geometries to predict the outcome of synthetic transformations and guide the design of new catalysts. chemrxiv.org

Designing Materials with Tailored Properties: Simulating the electronic and optical properties of polymers and coordination compounds incorporating the this compound unit to design materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics.

Understanding Non-covalent Interactions: Analyzing the intermolecular forces that govern the self-assembly of these molecules in the solid state, which is crucial for crystal engineering and the design of materials with specific packing motifs. nih.gov

The combination of computational prediction and experimental validation will accelerate the discovery of new materials with enhanced performance and functionality. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.